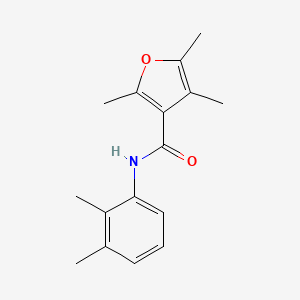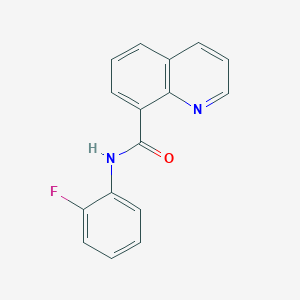
N-(2-fluorophenyl)quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)quinoline-8-carboxamide, commonly known as 2-FPhQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-FPhQ involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR signaling pathway, the caspase pathway, and the viral RNA polymerase. This compound binds to the active site of these enzymes and inhibits their activity, leading to the induction of apoptosis in cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
2-FPhQ exhibits several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of pro-inflammatory cytokine production. Moreover, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-FPhQ in lab experiments include its potent anticancer and antiviral activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using this compound include its low solubility in aqueous solutions, which can hinder its bioavailability and efficacy.
Zukünftige Richtungen
For the research and development of 2-FPhQ include the optimization of its synthesis method to enhance its yield and purity, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy in preclinical and clinical trials. Moreover, the potential use of 2-FPhQ in combination with other anticancer or antiviral agents should be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-FPhQ involves the reaction of 2-fluoroaniline with 8-chloroquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a base such as triethylamine to yield the final product. The overall yield of this synthesis method is around 50%, and the purity of the product can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-FPhQ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Moreover, 2-FPhQ has been shown to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for cancer therapy.
In addition to its anticancer activity, 2-FPhQ has also been shown to exhibit antiviral activity against several viruses, including influenza A virus, Zika virus, and dengue virus. This compound inhibits viral replication by targeting the viral RNA polymerase and viral entry process. Furthermore, 2-FPhQ has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-13-8-1-2-9-14(13)19-16(20)12-7-3-5-11-6-4-10-18-15(11)12/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWZMJRIVGZINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)quinoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

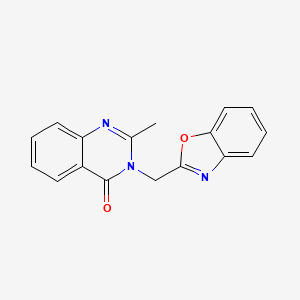
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
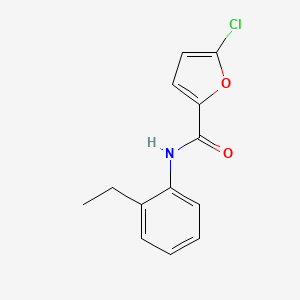
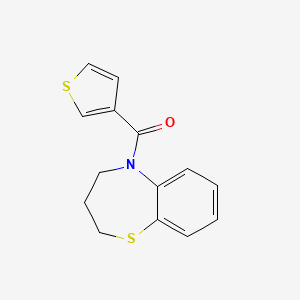
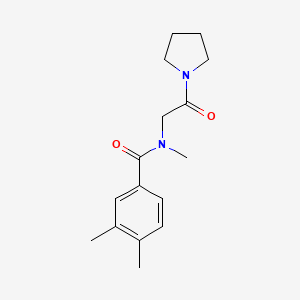

![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)

